4,4,4-Trifluoro-3-phenylbutan-1-ol
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Overview
Description
4,4,4-Trifluoro-3-phenylbutan-1-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-ol typically involves the reaction of trifluoroacetaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form simpler alcohols or hydrocarbons.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.
Reduction: Formation of 4,4,4-trifluorobutan-1-ol or 4,4,4-trifluorobutane.
Substitution: Formation of various substituted phenylbutanols.
Scientific Research Applications
4,4,4-Trifluoro-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-phenylbutan-1-ol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of biological pathways and potential therapeutic effects.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 3-amino-4,4,4-trifluoro-3-phenylbutan-1-ol
- 4,4,4-Trifluoro-1-butanol
Comparison: 4,4,4-Trifluoro-3-phenylbutan-1-ol is unique due to the presence of both a trifluoromethyl group and a phenyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4,4,4-trifluoro-3-phenylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGDLNUUBPOOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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